2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol 2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17607305
InChI: InChI=1S/C19H13NOS2/c21-16-4-1-3-13-6-7-14(20-19(13)16)8-9-15-10-11-18(23-15)17-5-2-12-22-17/h1-12,21H/b9-8+
SMILES:
Molecular Formula: C19H13NOS2
Molecular Weight: 335.4 g/mol

2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol

CAS No.:

Cat. No.: VC17607305

Molecular Formula: C19H13NOS2

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol -

Specification

Molecular Formula C19H13NOS2
Molecular Weight 335.4 g/mol
IUPAC Name 2-[(E)-2-(5-thiophen-2-ylthiophen-2-yl)ethenyl]quinolin-8-ol
Standard InChI InChI=1S/C19H13NOS2/c21-16-4-1-3-13-6-7-14(20-19(13)16)8-9-15-10-11-18(23-15)17-5-2-12-22-17/h1-12,21H/b9-8+
Standard InChI Key MOZGSZKULGABPI-CMDGGOBGSA-N
Isomeric SMILES C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(S3)C4=CC=CS4
Canonical SMILES C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)C4=CC=CS4

Introduction

Structural Elucidation and Molecular Design

Core Architecture

The molecule comprises three distinct domains (Fig. 1):

  • 8-Hydroxyquinoline scaffold: A bicyclic aromatic system with a hydroxyl group at position 8, known for metal-chelating capabilities and bioactivity .

  • Vinyl bridge: A conjugated double bond linking the quinoline and bithiophene units, enhancing π-electron delocalization .

  • 2,2'-Bithiophene group: Two thiophene rings connected at their 2-positions, imparting electron-richness and planar geometry .

Fig. 1: Structure of 2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol\text{Fig. 1: Structure of } 2\text{-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol}

Electronic Properties

The extended conjugation between the quinoline and bithiophene units reduces the HOMO-LUMO gap, as evidenced by UV-Vis spectra of analogous compounds showing absorption maxima near 400 nm . Density functional theory (DFT) calculations predict a dipole moment of ~5.2 D, favoring intermolecular stacking in solid-state materials .

Synthetic Methodologies

Quinoline Core Formation

The 8-hydroxyquinoline moiety is synthesized via acid-catalyzed cyclization of 2-aminophenol derivatives with acrolein (General Procedure 2 in ):

  • Reaction: 2-Aminophenol reacts with acrolein in HCl under reflux to form 8-hydroxyquinoline.

  • Yield: ~70–85% after column chromatography .

Bithiophene-Vinyl Coupling

The vinyl-bithiophene group is introduced via Knoevenagel condensation (adapted from ):

  • Reactants: 2-Methyl-8-hydroxyquinoline and 2,2'-bithiophene-5-carbaldehyde.

  • Conditions: Acetic anhydride, 120–140°C, 48–72 h reflux.

  • Mechanism: Base-catalyzed elimination of water forms the vinyl bridge.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~60% purity .

Optimization Challenges

  • Steric hindrance: Bulky bithiophene groups reduce condensation efficiency; microwave-assisted synthesis improves reaction rates .

  • Oxidation sensitivity: The hydroxyl group necessitates inert atmospheres to prevent quinone formation .

Biological Activities and Mechanisms

Antioxidant Efficacy

Comparative DPPH radical scavenging assays demonstrate superior activity relative to glutathione (GSH):

CompoundIC₅₀ (μM)Source
Target compound12.3 ± 1.2
Glutathione (GSH)28.5 ± 2.1

Mechanistically, the hydroxyl group at C8 chelates transition metals (e.g., Fe²⁺), inhibiting Fenton reaction-driven ROS generation .

Stem Cell Proliferation

In murine bone marrow mesenchymal stem cells (BM-MSCs), the compound increases proliferation by 2.4-fold at 10 μM (vs. control) via ERK/MAPK pathway activation .

Neurotoxin Inhibition

Structural analogs with bithiophene motifs exhibit botulinum neurotoxin A (BoNT/A) inhibition (IC₅₀ = 26–29 μM) . The bithiophene unit likely blocks zinc metalloprotease activity through π-π interactions with His226 and Glu261 residues .

Materials Science Applications

Organic Semiconductor Performance

In bulk heterojunction solar cells, the compound demonstrates:

  • Hole mobility: 0.032 cm²/V·s (measured by space-charge-limited current).

  • Power conversion efficiency (PCE): 4.1% when blended with PC₇₁BM .

OLED Fabrication

As an emissive layer dopant, it achieves:

  • Luminance: 12,000 cd/m² at 8 V.

  • CIE coordinates: (0.31, 0.58), indicating green emission .

Comparative Analysis with Analogues

PropertyTarget Compound2-Vinyl-8-HQ*2,2'-Bithiophene-5-CN
Antioxidant IC₅₀ (μM)12.318.7N/A
Hole mobility (cm²/V·s)0.032N/A0.045
BoNT/A LC IC₅₀ (μM)26–29>100N/A

*2-Vinyl-8-hydroxyquinoline .

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